Captopril

Beschreibung

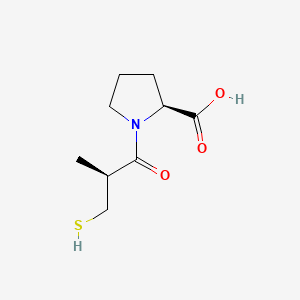

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKRSMQSSFJEIM-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1253948-36-5 | |

| Record name | L-Proline, 1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253948-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1037197 | |

| Record name | Captopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Captopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, Freely soluble in water (approximately 160 mg/mL), Freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate, 4.52e+00 g/L | |

| Record name | Captopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Captopril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Captopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white, crystalline powder, Crystals from ethyl acetate/hexane | |

CAS No. |

62571-86-2 | |

| Record name | Captopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62571-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Captopril [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062571862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Captopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | captopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Captopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Captopril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G64RSX1XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Captopril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Captopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103-104, 103-104 °C, 106 °C | |

| Record name | Captopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Captopril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Captopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

From Venom to Vital Medicine: The Discovery of Captopril from Bothrops jararaca

A Technical Guide on the Journey from Serendipitous Observation to Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, represents a landmark achievement in cardiovascular medicine and a prime example of successful nature-inspired drug development. This technical guide provides an in-depth exploration of the pivotal journey from the venom of the Brazilian pit viper, Bothrops jararaca, to the synthesis of this life-saving therapeutic. We will delve into the initial observations of the venom's potent hypotensive effects, the meticulous isolation and characterization of the bradykinin-potentiating factors (BPFs), the development of the intravenous ACE inhibitor Teprotide, and the ultimate rational design of the orally bioavailable this compound. This guide will detail the experimental protocols, present key quantitative data in a structured format, and provide visualizations of the critical biochemical pathways and experimental workflows, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction: The Serendipitous Bite and the Dawn of a New Therapeutic Class

The story of this compound begins not in a laboratory, but with the envenomation by the Bothrops jararaca snake. Victims of its bite exhibited a dramatic and often fatal drop in blood pressure. This potent physiological effect intrigued Brazilian scientist Dr. Sérgio Henrique Ferreira, who, in the 1960s, initiated research into the venom's components.[1][2] His work led to the discovery of a mixture of peptides he named bradykinin-potentiating factor (BPF), which significantly enhanced the effects of the vasodilator bradykinin.[3] This seminal discovery laid the groundwork for a new approach to treating hypertension.

In the late 1960s, Sir John Vane's laboratory at the Royal College of Surgeons in England further elucidated the mechanism of BPF.[4] They demonstrated that BPF inhibited an enzyme then known as "kininase II," which was responsible for the inactivation of bradykinin.[5] Crucially, they also discovered that this same enzyme was identical to the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) responsible for producing the potent vasoconstrictor, angiotensin II.[5] This dual action of ACE—inactivating a vasodilator and producing a vasoconstrictor—made it a prime target for a novel class of antihypertensive drugs.

The Renin-Angiotensin-Aldosterone and Kallikrein-Kinin Systems: A Delicate Balance

The physiological effects of Bothrops jararaca venom and the subsequent development of this compound are best understood in the context of two interconnected systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System (KKS).

The RAAS is a hormonal cascade that plays a central role in regulating blood pressure and fluid balance. A decrease in renal blood flow triggers the release of renin, which converts angiotensinogen to angiotensin I. ACE then converts angiotensin I to the highly potent vasoconstrictor, angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure.

The KKS is a parallel system that, in contrast, generally promotes vasodilation and a decrease in blood pressure. Kallikrein acts on kininogen to produce bradykinin, a potent vasodilator. ACE (kininase II) is a primary enzyme responsible for the degradation and inactivation of bradykinin.

The venom of Bothrops jararaca, and subsequently this compound, exert their hypotensive effects by inhibiting ACE, thereby simultaneously blocking the production of the vasoconstrictor angiotensin II and preventing the breakdown of the vasodilator bradykinin.

Experimental Protocols: From Venom Fractionation to ACE Inhibition Assays

The journey from venom to this compound involved a series of meticulous experimental procedures. Below are detailed methodologies for the key experiments.

Isolation of Bradykinin-Potentiating Factors (BPFs)

The initial isolation of BPFs from Bothrops jararaca venom was a critical first step. The following protocol is a composite of the methods described by Ferreira et al. (1970).[4]

Objective: To isolate and purify the peptide fractions from Bothrops jararaca venom that exhibit bradykinin-potentiating activity.

Materials:

-

Lyophilized Bothrops jararaca venom

-

Sephadex G-25 gel

-

DEAE-cellulose or similar ion-exchange resin

-

Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

-

Gradient elution buffers for ion-exchange chromatography (e.g., increasing concentrations of sodium chloride in a buffer)

-

Spectrophotometer for monitoring protein elution (280 nm)

-

Lyophilizer

Procedure:

-

Crude Venom Preparation: Dissolve a known quantity of lyophilized venom in the starting buffer (e.g., 50 mM ammonium bicarbonate).

-

Gel Filtration Chromatography:

-

Load the dissolved venom onto a Sephadex G-25 column equilibrated with the same buffer.

-

Elute the components with the buffer at a constant flow rate.

-

Collect fractions and monitor the absorbance at 280 nm to identify protein-containing fractions.

-

Pool the fractions corresponding to the low molecular weight peptides, which is where the BPFs are expected to be found.[6]

-

-

Ion-Exchange Chromatography:

-

Apply the pooled low molecular weight fraction from the gel filtration step to an ion-exchange chromatography column (e.g., DEAE-cellulose).

-

Wash the column with the starting buffer to remove unbound components.

-

Elute the bound peptides using a salt gradient (e.g., 0 to 1 M NaCl).

-

Collect fractions and monitor the absorbance at 280 nm.

-

-

Bradykinin Potentiation Assay:

-

Test each fraction for its ability to potentiate the contractile response of bradykinin on an isolated guinea pig ileum preparation.

-

Fractions demonstrating significant potentiation are considered to contain BPFs.

-

-

Purification and Characterization:

-

Subject the active fractions to further rounds of chromatography (e.g., reverse-phase HPLC) until a pure peptide is obtained.

-

Characterize the purified peptides by amino acid analysis and sequencing.

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The development of this compound relied on a robust and reproducible assay to measure ACE inhibition. The following is a generalized protocol based on the use of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL).

Objective: To determine the in vitro inhibitory activity of a compound on angiotensin-converting enzyme.

Materials:

-

Angiotensin-converting enzyme (from rabbit lung or other sources)

-

Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

-

Buffer solution (e.g., sodium borate buffer, pH 8.3, containing NaCl)

-

Test compounds (e.g., BPFs, Teprotide, this compound) at various concentrations

-

Stopping reagent (e.g., 1 M HCl)

-

Ethyl acetate for extraction

-

Spectrophotometer (for measuring absorbance at 228 nm) or HPLC system

Procedure:

-

Reaction Mixture Preparation: In a test tube, combine the buffer, ACE solution, and the test compound (or vehicle for control).

-

Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the HHL substrate to the mixture to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

-

Extraction of Hippuric Acid: Add ethyl acetate to the mixture and vortex to extract the hippuric acid (the product of the reaction).

-

Quantification:

-

Spectrophotometric Method: Evaporate the ethyl acetate layer, redissolve the hippuric acid in water or buffer, and measure the absorbance at 228 nm.

-

HPLC Method: Directly inject an aliquot of the ethyl acetate layer into an HPLC system and quantify the hippuric acid peak.

-

-

Calculation of Inhibition: Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.

From Peptides to a Potent Pill: The Development of Teprotide and this compound

The initial BPFs isolated from the venom, while potent ACE inhibitors, were peptides and thus not orally active, limiting their therapeutic potential.[7] The most potent of these was a nonapeptide that was synthesized and named Teprotide .[8] Teprotide proved to be a powerful intravenous antihypertensive agent and was instrumental in clinically validating ACE inhibition as a therapeutic strategy.[9]

The challenge then shifted to developing an orally active, small-molecule ACE inhibitor. This is where the rational drug design efforts of David Cushman and Miguel Ondetti at the Squibb Institute for Medical Research became pivotal.[10] They hypothesized a model of the ACE active site based on its similarity to another enzyme, carboxypeptidase A. Their groundbreaking work led to the synthesis of a series of compounds, culminating in the development of This compound in 1975.[10] this compound was designed to bind tightly to the zinc ion within the ACE active site, effectively blocking its function.

Quantitative Data: A Comparative Analysis

The following tables summarize the key quantitative data related to the ACE inhibitory activity and hypotensive effects of the compounds derived from Bothrops jararaca venom and the subsequent synthetic drugs.

Table 1: In Vitro ACE Inhibitory Activity

| Compound | Type | IC50 (nM) for ACE | Reference(s) |

| Bradykinin-Potentiating Peptides (BPFs) | Peptides | Variable (nanomolar to micromolar range) | [11] |

| Teprotide (SQ 20,881) | Nonapeptide | ~100 - 470 | [12] |

| This compound (SQ 14,225) | Small Molecule | ~1.7 - 23 | [12] |

Table 2: In Vivo Hypotensive Effects

| Compound | Animal Model | Route of Administration | Effect on Blood Pressure | Reference(s) |

| B. jararaca Venom (crude) | Various | Intravenous | Potent and sustained hypotension | [2] |

| Bradykinin-Potentiating Factors (BPFs) | Rat | Intravenous | Potentiation of bradykinin-induced hypotension | [13] |

| Teprotide | Hypertensive Patients | Intravenous | Significant reduction in blood pressure | [9] |

| This compound | Hypertensive Patients | Oral | Dose-dependent reduction in blood pressure | [3][14] |

Conclusion: A Lasting Legacy in Medicine

The discovery of this compound from the venom of Bothrops jararaca is a compelling narrative of how curiosity-driven research into a natural toxin can lead to a paradigm shift in clinical medicine. It beautifully illustrates the power of a multidisciplinary approach, combining physiology, pharmacology, and medicinal chemistry. The journey from the initial observation of the snake's potent hypotensive venom to the rational design of a safe and effective oral medication has not only saved countless lives but also paved the way for the development of an entire class of ACE inhibitors, which remain a cornerstone of cardiovascular therapy today. This in-depth technical guide serves to illuminate the key scientific milestones of this remarkable discovery, providing a valuable resource for the next generation of drug development professionals.

References

- 1. etflin.com [etflin.com]

- 2. Bradykinin - Wikipedia [en.wikipedia.org]

- 3. Effects of teprotide, this compound and enalaprilat on arterial wall kininase and angiotensin converting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of bradykinin-potentiating peptides from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. pnas.org [pnas.org]

- 7. Angiotensin-converting enzyme inhibitory assay [bio-protocol.org]

- 8. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. invent.org [invent.org]

- 11. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and teprotide as discriminators of angiotensin-converting enzyme activity in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hypotensive Snake Venom Components—A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coronary hemodynamic effects of angiotensin inhibition by this compound and teprotide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Sting: A Technical History of Angiotensin-Converting Enzyme Inhibitors

A deep dive into the discovery, development, and impact of a class of drugs born from venom, revolutionizing cardiovascular medicine.

From the venom of a Brazilian pit viper to a multi-billion dollar class of life-saving drugs, the history of angiotensin-converting enzyme (ACE) inhibitors is a testament to the intricate dance of basic science, keen observation, and rational drug design. This technical guide will trace the pivotal discoveries, detail the key experimental methodologies, and present the quantitative data that underpin the development of these cornerstone cardiovascular therapeutics.

The Genesis: Unraveling the Renin-Angiotensin-Aldosterone System

The story of ACE inhibitors begins with the fundamental understanding of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. In the mid-20th century, scientists identified angiotensin-converting enzyme (ACE) as the key player responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This discovery pinpointed ACE as a prime therapeutic target for managing hypertension.

A Venomous Clue: The Discovery of Bradykinin-Potentiating Factors

The breakthrough in ACE inhibitor research came from an unlikely source: the venom of the Brazilian pit viper, Bothrops jararaca. In the 1960s, Brazilian scientist Sérgio Ferreira discovered that this venom contained peptides that potentiated the effects of bradykinin, a vasodilator.[3] This "bradykinin-potentiating factor" (BPF) was found to inhibit the enzyme that inactivates bradykinin.[3]

John Vane and his team later demonstrated that this same enzyme was, in fact, ACE.[1][3] This crucial connection revealed that inhibiting ACE would not only block the production of the vasoconstrictor angiotensin II but also prevent the breakdown of the vasodilator bradykinin, a dual mechanism for lowering blood pressure. One of these venom peptides, teprotide, was identified as a potent ACE inhibitor and showed promise in clinical trials, but its peptide nature and lack of oral activity limited its therapeutic potential.[4][5]

Rational Drug Design: The Birth of Captopril

Building on the knowledge of ACE's structure and the mechanism of the snake venom peptides, researchers at Squibb, David Cushman and Miguel Ondetti, embarked on a journey of rational drug design to create a small, orally active ACE inhibitor.[6] They hypothesized that ACE was a zinc-containing metalloproteinase, similar to carboxypeptidase A.[4][6]

Their breakthrough came with the synthesis of succinyl-L-proline, a compound that showed specific ACE inhibitory activity, albeit weak.[7] Through a series of structure-activity relationship studies, they systematically modified the molecule to optimize its binding to the active site of ACE. This logical process, involving the testing of only about 60 compounds, led to the synthesis of this compound in 1975.[2][7] The replacement of a carboxyl group with a sulfhydryl group dramatically increased the inhibitory potency by over 1,000-fold.[6][7] this compound became the first orally active ACE inhibitor and was approved by the FDA in 1981.[1][8]

The Second Generation and Beyond: Enalapril and Lisinopril

While a groundbreaking achievement, this compound's sulfhydryl group was associated with side effects like skin rashes and taste disturbances. This prompted the development of a second generation of ACE inhibitors without this moiety. Researchers at Merck designed enalapril, a prodrug that is converted in the body to the active form, enalaprilat.[1] Enalapril was approved by the FDA in 1985.[1]

Further research at Merck led to the development of lisinopril, an analog of enalaprilat that is not a prodrug and has a longer half-life.[1] Lisinopril gained FDA approval in 1987 and went on to become one of the most widely prescribed medications in the United States.[1]

Experimental Protocols: The Cornerstones of Discovery

The development of ACE inhibitors relied on robust and reproducible experimental protocols to identify and characterize potential drug candidates.

Guinea Pig Ileum Bioassay for ACE Activity

A key in vitro assay used in the early stages of ACE inhibitor discovery was the guinea pig ileum bioassay. This method leverages the fact that ACE is present in the ileum and can convert angiotensin I to the potent smooth muscle contractor, angiotensin II.

Protocol:

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.[9]

-

Recording: The tissue is connected to an isotonic transducer to record contractions on a kymograph or a digital data acquisition system.[9][10]

-

Standardization: A dose-response curve is established for angiotensin I to determine the concentration that produces a submaximal contraction.

-

Inhibitor Testing: The tissue is incubated with the test compound (potential ACE inhibitor) for a specific period.

-

Challenge: The tissue is then challenged with the same concentration of angiotensin I used for standardization.

-

Analysis: A reduction in the contractile response to angiotensin I in the presence of the test compound indicates ACE inhibition. The degree of inhibition can be quantified and used to determine the IC50 value of the compound.

Synthesis of this compound

The original synthesis of this compound by Cushman and Ondetti was a multi-step process. A common laboratory synthesis is as follows:

Protocol:

-

Acylation of L-proline: L-proline is acylated with 3-acetylthio-2-methylpropanoyl chloride in a basic aqueous solution. The acid chloride is synthesized from methacrylic acid and thioacetic acid.

-

Formation of the protected intermediate: This reaction yields 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline.

-

Deprotection: The acetyl group is removed by ammonolysis (treatment with ammonia) to yield the free thiol group of this compound.

-

Purification: The final product is purified by crystallization.

Quantitative Data: Gauging Potency and Efficacy

The development and comparison of different ACE inhibitors rely on quantitative measures of their potency and clinical efficacy.

In Vitro Potency of ACE Inhibitors

The inhibitory potency of ACE inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| ACE Inhibitor | IC50 (nM) | Ki (nM) |

| This compound | 20.0 | 2.0 |

| Enalaprilat | 2.4 | - |

| Lisinopril | 1.2 | 51.0, 131.5 |

Data sourced from AAT Bioquest.[11]

Binding Affinities of ACE Inhibitors

The affinity of ACE inhibitors for the enzyme can vary and is a key determinant of their potency.

| ACE Inhibitor | Binding Affinity (Kd in pM) - Site 1 | Binding Affinity (Kd in pM) - Site 2 |

| Cilazaprilat | 40 +/- 3 | 430 +/- 92 |

| Lisinopril | 25 +/- 1 | 848 +/- 107 |

| Quinaprilat | 4 +/- 1 | 1869 +/- 720 |

Data from a study on rat lung ACE.[7]

Clinical Efficacy: Landmark Clinical Trials

The clinical utility of ACE inhibitors in reducing mortality and morbidity in patients with cardiovascular disease has been established through several landmark clinical trials.

| Trial | ACE Inhibitor | Patient Population | Key Finding on Mortality |

| CONSENSUS | Enalapril | Severe congestive heart failure (NYHA Class IV) | 40% reduction in 6-month mortality vs. placebo (26% vs. 44%).[12][13][14] |

| SOLVD | Enalapril | Reduced left ventricular ejection fraction (<35%) | 16% reduction in all-cause mortality vs. placebo in patients with symptomatic heart failure.[5] |

| SAVE | This compound | Left ventricular dysfunction (EF <40%) post-myocardial infarction | 19% reduction in all-cause mortality vs. placebo.[11][15][16] |

| ISIS-4 | This compound | Suspected acute myocardial infarction | 7% proportional reduction in 5-week mortality vs. placebo.[1][7][17] |

Mechanism of Action: A Two-Pronged Approach

ACE inhibitors exert their therapeutic effects through a dual mechanism of action, directly stemming from the inhibition of the angiotensin-converting enzyme.

Conclusion: An Enduring Legacy

The history of ACE inhibitors is a compelling narrative of scientific discovery, from the unexpected insights gained from snake venom to the meticulous application of rational drug design. These agents have fundamentally changed the management of hypertension, heart failure, and post-myocardial infarction care, saving countless lives and improving the quality of life for millions worldwide. The journey of ACE inhibitors serves as a powerful example of how understanding fundamental biological pathways can lead to the development of highly effective and targeted therapies.

References

- 1. Fourth International Study of Infarct Survival - American College of Cardiology [acc.org]

- 2. Effect of enalapril on mortality and the development of heart failure in asymptomatic patients with reduced left ventricular ejection fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of enalapril on 12-year survival and life expectancy in patients with left ventricular systolic dysfunction: a follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. The Effects of Enalapril on Survival in Patients with Reduced Left Ventricular Ejection Fractions and Congestive Heart failure (Treatment Trial) - American College of Cardiology [acc.org]

- 6. The Survival and Ventricular Enlargement (SAVE) study: rationale and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jwatch.org [jwatch.org]

- 8. academic.oup.com [academic.oup.com]

- 9. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. Effect of this compound on mortality and morbidity in patients with left ventricular dysfunction after myocardial infarction. Results of the survival and ventricular enlargement trial. The SAVE Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2minutemedicine.com [2minutemedicine.com]

- 14. The Effects of Enalapril on Mortality in Severe Congestive Heart failure - American College of Cardiology [acc.org]

- 15. 2minutemedicine.com [2minutemedicine.com]

- 16. Survival and Ventricular Enlargement Trial - American College of Cardiology [acc.org]

- 17. gpnotebook.com [gpnotebook.com]

The Structure-Activity Relationship of Captopril and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Captopril, a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE), and its various analogs. By examining the intricate molecular interactions between these inhibitors and the ACE active site, this document aims to elucidate the key structural determinants for potent inhibitory activity, offering valuable insights for the rational design of novel antihypertensive agents.

Introduction: this compound and the Renin-Angiotensin System

This compound was the first orally active ACE inhibitor developed and marked a breakthrough in the treatment of hypertension and congestive heart failure.[1] Its mechanism of action is centered on the inhibition of ACE, a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in the regulation of blood pressure.[2] The RAS is a cascade of enzymatic reactions that ultimately leads to the production of angiotensin II, a potent vasoconstrictor.[3] By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure.[4]

The binding of this compound to ACE is a highly specific interaction, and understanding the SAR of this compound and its analogs is fundamental to the development of new and improved ACE inhibitors.[5] This guide will delve into the critical structural features of this compound that govern its inhibitory potency, supported by quantitative data and detailed experimental methodologies.

Core Structural Features and Binding Interactions

The inhibitory activity of this compound is attributed to three key pharmacophoric features that interact with the active site of ACE:

-

A Terminal Sulfhydryl (-SH) Group: This group acts as a potent zinc-binding ligand, chelating the essential Zn²⁺ ion in the active site of ACE. This interaction is a primary determinant of the high inhibitory potency of this compound.[6]

-

A Carboxyl Group (-COOH) on the Proline Ring: This group engages in an ionic interaction with a positively charged residue, such as a lysine or arginine, in the S1' subsite of the ACE active site.[6]

-

The Proline Ring: The stereochemistry of the proline ring is crucial for fitting into the S2' subsite of the enzyme. The L-proline configuration is essential for optimal binding.[5]

The spatial arrangement of these three groups is critical for high-affinity binding to the ACE active site.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro ACE inhibitory activity (IC50 values) of this compound and a selection of its analogs. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of this compound and Key Analogs

| Compound | Modification from this compound | IC50 (nM) | Reference |

| This compound | - | 1.7 - 20 | [7][8] |

| Enalaprilat | Sulfhydryl group replaced by a carboxyl group and addition of a phenylethyl group | 2.4 | [9] |

| Lisinopril | Similar to Enalaprilat with a lysine side chain | 1.2 | [9] |

| Seleno-captopril | Sulfhydryl group replaced by a selenol group | Comparable to this compound | [10] |

Table 2: Influence of Stereochemistry on ACE Inhibition

| Compound | Stereochemistry | Relative Activity | Reference |

| (S,S)-Captopril | Biologically active form | High | [5] |

| (R,S)-Captopril | Inactive diastereomer | Low | [5] |

| (S,R)-Captopril | Inactive diastereomer | Low | [5] |

| (R,R)-Captopril | Inactive diastereomer | Low | [5] |

Table 3: Impact of Proline Ring Modifications

| Analog | Modification | IC50 (nM) | Reference |

| This compound | L-Proline | 1.7 - 20 | [7][8] |

| Analog with Pipecolic acid | Proline ring expanded to a six-membered ring | Decreased Potency | [1] |

Experimental Protocols

The determination of ACE inhibitory activity is crucial for SAR studies. A widely used method is the in vitro ACE inhibition assay using the substrate hippuryl-L-histidyl-L-leucine (HHL).

In Vitro ACE Inhibition Assay using HHL (Spectrophotometric Method)

This assay is based on the ACE-catalyzed hydrolysis of HHL to hippuric acid (HA) and L-histidyl-L-leucine. The amount of HA produced is quantified spectrophotometrically.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

This compound (as a positive control)

-

Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Deionized water

Procedure:

-

Preparation of Reagents:

-

Dissolve ACE in borate buffer to a final concentration of 0.1 U/mL.

-

Dissolve HHL in borate buffer to a final concentration of 5 mM.

-

Prepare a stock solution of this compound and the test analogs in deionized water. Create a series of dilutions to determine the IC50 value.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, add 50 µL of the test compound solution (or this compound solution for the positive control, or deionized water for the negative control).

-

Add 50 µL of the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to each tube.

-

Vortex the mixture vigorously for 30 seconds to extract the hippuric acid into the organic phase.

-

Centrifuge the tubes at 3000 rpm for 10 minutes to separate the phases.

-

-

Quantification of Hippuric Acid:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

-

Calculation of ACE Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing Key Pathways and Processes

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

The Renin-Angiotensin System and the Site of this compound Action

Caption: The Renin-Angiotensin System and this compound's inhibitory action on ACE.

Experimental Workflow for ACE Inhibition Assay

Caption: Workflow of the in vitro ACE inhibition assay.

Key Pharmacophoric Interactions of this compound with ACE

Caption: Pharmacophoric interactions of this compound with the ACE active site.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined area of medicinal chemistry that has guided the development of numerous ACE inhibitors. The key to potent inhibition lies in the precise positioning of a zinc-binding group, a carboxyl group for anchoring to the cationic S1' subsite, and a proline or similar heterocyclic ring to fit into the S2' subsite. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and innovate in the design of novel antihypertensive therapies targeting the Renin-Angiotensin System. Future research may focus on optimizing pharmacokinetic properties and reducing side effects through targeted structural modifications based on the established SAR principles.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.6. Enzyme Assay [bio-protocol.org]

- 4. idpublications.org [idpublications.org]

- 5. Structure-Activity Relationships Study of Angiotensin Converting Enzyme Inhibitor this compound Derivatives: Importance of Solution Moleculnr Dynamics Study -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with this compound and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

The Genesis of a Blockbuster: Captopril's Pivotal Role in Structure-Based Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, stands as a landmark achievement in medicinal chemistry and pharmacology. It is widely regarded as one of the earliest and most successful examples of structure-based drug design, a paradigm that has since become a cornerstone of modern pharmaceutical research. This technical guide delves into the core scientific principles and experimental methodologies that underpinned the discovery of this compound, offering a detailed examination of its journey from a snake venom peptide to a blockbuster antihypertensive drug.

The Renin-Angiotensin-Aldosterone System: A Prime Target for Intervention

The story of this compound begins with the elucidation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical physiological pathway in the regulation of blood pressure and fluid balance.[1][2] A key component of this cascade is the Angiotensin-Converting Enzyme (ACE), a zinc-containing metalloproteinase.[3] ACE plays a dual role: it catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II, and it inactivates the vasodilator bradykinin.[4] This dual action makes ACE a highly attractive target for the development of antihypertensive agents.

The signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) is depicted below, highlighting the central role of ACE.

From Snake Venom to a Rational Design Hypothesis

The initial breakthrough in ACE inhibition came from an unlikely source: the venom of the Brazilian pit viper, Bothrops jararaca.[5] Researchers discovered that peptides in the venom were potent inhibitors of ACE. One of these peptides, a nonapeptide named teprotide, showed promise as an antihypertensive agent but was not orally active, limiting its therapeutic potential.[2]

The pivotal intellectual leap made by Cushman and Ondetti at the Squibb Institute for Medical Research was to hypothesize a model of the ACE active site based on its known function as a zinc-containing carboxypeptidase, drawing analogies to the better-characterized enzyme carboxypeptidase A.[4][6] This hypothetical model proposed key binding interactions within the active site, including a positively charged residue to interact with the C-terminal carboxylate of the substrate, a hydrogen bond acceptor, and the essential zinc ion for catalysis.[6]

The Structure-Based Drug Design Workflow of this compound

The development of this compound followed a logical, stepwise progression that exemplifies the principles of structure-based drug design. This workflow is illustrated in the diagram below.

Based on their hypothetical model, Cushman and Ondetti designed and synthesized a series of small molecules intended to mimic the binding of the peptide substrate to the ACE active site. A key early compound was succinyl-L-proline, which showed weak but specific ACE inhibition.[7] Subsequent structure-activity relationship (SAR) studies led to the crucial insight that a more potent zinc-binding group was needed. The introduction of a sulfhydryl group in place of the carboxyl group of the succinyl moiety resulted in a dramatic increase in inhibitory potency, leading to the discovery of this compound.[3]

Quantitative Analysis of ACE Inhibition

The progression from a weakly active lead compound to a highly potent drug is evident in the quantitative data on ACE inhibition. The following table summarizes the inhibitory concentrations (IC50) for key compounds in the development of this compound.

| Compound | Type | ACE IC50 (nM) | Reference |

| Teprotide | Snake Venom Peptide | 1,100 | [8] |

| Succinyl-L-proline | Carboxylate Inhibitor | 22,000 | [3] |

| This compound | Sulfhydryl Inhibitor | 6 - 23 | [9][10] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: Spectrophotometric ACE Inhibition Assay

The evaluation of ACE inhibitors during the development of this compound relied on robust and reproducible in vitro assays. A commonly used method was the spectrophotometric assay based on the hydrolysis of the synthetic substrate hippuryl-histidyl-leucine (HHL).[11][12][13]

Objective: To determine the in vitro inhibitory activity of a test compound on angiotensin-converting enzyme (ACE).

Principle: ACE catalyzes the hydrolysis of hippuryl-histidyl-leucine (HHL) to hippuric acid (HA) and histidyl-leucine. The amount of hippuric acid produced is quantified by spectrophotometry after extraction.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Test compound (e.g., this compound)

-

Sodium borate buffer (pH 8.3) containing NaCl

-

1 M HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HHL in sodium borate buffer.

-

Prepare a stock solution of ACE in a suitable buffer.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

-

Assay Reaction:

-

In a series of test tubes, add the following in order:

-

Sodium borate buffer

-

HHL solution

-

Test compound solution (or buffer for control)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the ACE solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 1 M HCl.

-

Add ethyl acetate to each tube and vortex vigorously to extract the hippuric acid.

-

Centrifuge the tubes to separate the aqueous and organic layers.

-

-

Quantification:

-

Carefully transfer a known volume of the ethyl acetate (upper) layer to a clean tube.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the dried hippuric acid in a known volume of a suitable solvent (e.g., water or buffer).

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

The Legacy of this compound in Drug Discovery

The successful development of this compound was a watershed moment for the pharmaceutical industry. It provided compelling proof that a deep understanding of the molecular basis of a disease and the structure of the biological target could lead to the rational design of novel, effective, and safe medicines. The principles of structure-based drug design, so elegantly demonstrated in the this compound story, are now routinely applied in the discovery and development of new therapies for a wide range of diseases. The legacy of this compound is not only its enduring clinical importance but also its profound impact on the evolution of drug discovery from a process of serendipitous screening to a more predictive and rational science.

References

- 1. researchgate.net [researchgate.net]

- 2. Teprotide - Wikipedia [en.wikipedia.org]

- 3. This compound analogues as metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invent.org [invent.org]

- 5. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid screening and identification of ACE inhibitors in snake venoms using at-line nanofractionation LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Molecule of the Month - August 2012 - JSMol version [chm.bris.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 12. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 13. 2.5. Angiotensin I-converting-enzyme (ACE) inhibitory activity [bio-protocol.org]

The Sulfhydryl Moiety of Captopril: A Technical Whitepaper on its Foundational Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure. Its design was a landmark achievement in rational drug development, stemming from the exploration of snake venom peptides. Central to its mechanism and multifaceted biological activities is its unique sulfhydryl (-SH) group. This technical guide provides an in-depth exploration of the foundational research concerning this critical functional group, detailing its role in ACE inhibition, antioxidant effects, and metabolic pathways. This document consolidates key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual diagrams of associated pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Activity: ACE Inhibition via Sulfhydryl-Zinc Interaction

The primary mechanism of this compound's therapeutic effect is the potent and specific inhibition of Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloproteinase. The sulfhydryl group is the cornerstone of this interaction.

Mechanism of Action: The active site of ACE contains a catalytic zinc ion (Zn²⁺) that is essential for the hydrolysis of angiotensin I to the potent vasoconstrictor, angiotensin II. The sulfhydryl group of this compound acts as a powerful zinc-chelating agent. It forms a coordinate bond with the Zn²⁺ ion, effectively occupying the active site and preventing the binding and cleavage of the natural substrate. This high-affinity interaction is a key determinant of this compound's inhibitory potency.

Quantitative Analysis of ACE Inhibition

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary based on the enzyme source, substrate used, and assay conditions.

| Parameter | Reported Value(s) | Substrate / Method | Source(s) |

| IC₅₀ | 1.79 - 15.1 nM | FAPGG / HHL (synthetic substrates) | [1] |

| 16.71 µM | Angiotensin I (natural substrate) | [1] | |

| 1.57 nM, 1.60 nM | HHL | [2] | |

| 13 - 20 nM | HHL | [3][4] | |

| Kᵢ | 0.39 nM, 1.06 nM | HHL | [2] |

| Sub-nanomolar | AcSDKP (N-domain specific substrate) | [5] |

Note: The significant difference in IC₅₀ values between synthetic and natural substrates highlights the importance of assay conditions in determining inhibitory potency.

Experimental Protocol: In Vitro ACE Inhibition Assay (HPLC-Based)

This protocol outlines a common method for determining ACE inhibitory activity by quantifying the enzymatic conversion of Hippuryl-His-Leu (HHL) to Hippuric Acid (HA).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

-

Hippuryl-L-histidyl-L-leucine (HHL) substrate

-

This compound (as a positive control)

-

Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric Acid (HCl), 1 M

-

Methanol and Potassium Dihydrogen Phosphate (for HPLC mobile phase)

-

Reversed-Phase HPLC system with a C18 column and UV detector (228 nm)

Procedure:

-

Reagent Preparation:

-

Prepare ACE solution (e.g., 80-100 mU/mL) in cold borate buffer.

-

Prepare HHL substrate solution (e.g., 5-9 mM) in borate buffer.[6]

-

Prepare a stock solution of this compound and create serial dilutions for IC₅₀ determination.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add 25 µL of ACE solution to 25 µL of the this compound dilution (or test inhibitor). For the negative control, add 25 µL of borate buffer instead of the inhibitor.[6]

-

Initiate the reaction by adding 25-50 µL of the HHL substrate solution.[6][8]

-

Incubate the reaction mixture at 37°C for 30-60 minutes.[6][8]

-

-

Reaction Termination:

-

HPLC Analysis:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Inject 20 µL of the supernatant into the HPLC system.

-

Use an isocratic mobile phase, such as 50:50 (v/v) Methanol:10 mM KH₂PO₄ (pH adjusted to 3.0), at a flow rate of 1 mL/min.[6]

-

Monitor the elution of Hippuric Acid (HA) at 228 nm.

-

-

Calculation:

-

Calculate the peak area of the HA product.

-

Determine the percentage of ACE inhibition using the formula: % Inhibition = [1 - (AUC_inhibitor / AUC_control)] * 100[6]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Visualization: ACE Inhibition Workflow

Antioxidant and Free Radical Scavenging Activity

The presence of the electron-donating sulfhydryl group confers significant antioxidant properties to this compound, a feature not shared by non-thiol ACE inhibitors like Enalapril.[10][11] This activity is independent of ACE inhibition and may contribute to the drug's vasculoprotective effects.

Mechanisms of Antioxidant Action:

-

Direct Radical Scavenging: The -SH group can directly donate a hydrogen atom to quench various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[10][12]

-

Reduction of Oxidants: this compound can act as a reducing agent, for example, by reducing ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

Quantitative Analysis of Antioxidant Capacity

The antioxidant potential of this compound has been measured using various assays, with the Ferric Reducing Antioxidant Power (FRAP) assay being a common method.

| Parameter | Reported Value(s) | Assay Method | Source(s) |

| Specific Antioxidant Activity | 1.0 µmol antioxidant power / µmol drug | FRAP | [11] |

| Stoichiometric Factor | 1.0 (One molecule of this compound reduces one ferric ion) | FRAP | [11] |

| Free Radical Scavenging | 92.8% inhibition at 0.08 mM | DPPH Assay | [13] |

| Reducing Power | ~83% of Ascorbic Acid's activity at 0.5 mM | Potassium Ferricyanide Assay | [13] |

Note: While many studies confirm its antioxidant properties, some have found this compound to be ineffective in certain models, such as inhibiting lipid peroxidation, or to have potential pro-oxidant effects in the presence of transition metals.[12]

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol details the measurement of the total antioxidant power of a sample by its ability to reduce a ferric-tripyridyltriazine complex.

Materials:

-

Acetate Buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric Chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

Ferrous Sulfate (FeSO₄·7H₂O) for standard curve

-

This compound solution (test sample)

-

Spectrophotometer or microplate reader (593 nm)

Procedure:

-

Reagent Preparation:

-

Prepare the FRAP working solution fresh by mixing Acetate Buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14]

-

Warm the working solution to 37°C before use.

-

Prepare a series of Ferrous Sulfate standards (e.g., 100-1000 µM) for the calibration curve.

-

-

Assay Performance (Microplate Method):

-

Measurement:

-

Read the absorbance at 593 nm. The development of a blue color indicates the reduction of the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ form.

-

-

Calculation:

-

Subtract the blank reading from the sample and standard readings.

-

Plot the absorbance of the standards against their concentration to create a calibration curve.

-

Use the regression equation from the standard curve to calculate the FRAP value (antioxidant concentration) of the sample, expressed as µM Fe²⁺ equivalents.

-

Metabolic Fate: Disulfide Formation

In vivo, the reactive sulfhydryl group of this compound can undergo oxidation to form disulfide bonds, either with another this compound molecule to form a dimer (this compound disulfide) or with endogenous thiol-containing molecules like cysteine, glutathione, or albumin. This represents a significant metabolic pathway.

Implications of Disulfide Formation:

-

Pharmacokinetics: Formation of these disulfide conjugates can influence the drug's distribution and elimination.

-

Drug Depot: Reversible disulfide bonds with proteins can create a circulating reservoir of the drug, which can be reduced back to the active this compound form, potentially prolonging its duration of action.

Experimental Protocol: UHPLC Method for this compound and this compound Disulfide

This protocol provides a validated method for the simultaneous quantification of this compound and its primary disulfide metabolite.

Materials:

-

This compound and this compound Disulfide reference standards

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

UHPLC system with a UV detector (220 nm)

-

Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm)

Procedure:

-

Mobile Phase Preparation:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve this compound and this compound Disulfide standards in the mobile phase to prepare stock solutions. A typical concentration is 0.2 mg/mL for this compound and 0.05 mg/mL for this compound Disulfide.[16][17]

-

Prepare samples (e.g., from dissolution studies or biological matrices after extraction) in the mobile phase.

-

-

Chromatographic Conditions:

-

Analysis:

Visualization: this compound's Sulfhydryl-Dependent Activities

Advanced Activity: ACE-Binding Induced Cell Signaling

Recent foundational research has revealed that the interaction of this compound with ACE extends beyond simple enzymatic blockade. The binding event itself can initiate intracellular signaling cascades, positioning ACE as a transmembrane signal transducer.

Signaling Pathway: Binding of this compound to ACE on the cell surface of certain cells (e.g., CHO cells expressing ACE, mesangial cells) has been shown to trigger the phosphorylation and activation of c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK1/2).[19][20] This activation leads to downstream modulation of gene expression, including the downregulation of pro-inflammatory genes like Cyclooxygenase-2 (COX2) and Interleukin-1β (IL-1β).[19][21]

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol describes the detection of this compound-induced ERK1/2 activation in cultured cells.

Materials:

-

CHO cells stably expressing ACE (CHO-ACE)

-

Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 10 mM Tris·HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, with protease and phosphatase inhibitors like PMSF, aprotinin, and sodium orthovanadate)[19]

-

SDS-PAGE gels, transfer apparatus, and nitrocellulose/PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Stimulation:

-

Culture CHO-ACE cells to ~80-90% confluency.

-

Serum-starve the cells overnight to reduce basal phosphorylation levels.

-

Stimulate cells with 1 µM this compound for various time points (e.g., 0, 2, 5, 10 minutes) at 37°C.[19]

-

-

Cell Lysis:

-

Place plates on ice, wash cells once with cold PBS.

-

Add cold lysis buffer, scrape the cells, and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing proteins. Determine protein concentration (e.g., BCA assay).

-

-

SDS-PAGE and Western Blot:

-

Denature equal amounts of protein from each sample by boiling in SDS loading buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[22]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.

-

-

Analysis:

-

Quantify band intensity using densitometry. The result is expressed as the ratio of phosphorylated protein to total protein.

-

Visualization: this compound-Induced Signaling Pathway

Conclusion

The sulfhydryl group of this compound is not merely a structural feature but the very heart of its bioactivity. Its ability to chelate the zinc ion in the ACE active site provides a potent and specific mechanism for blood pressure reduction. Furthermore, this thiol moiety endows this compound with secondary characteristics, including significant antioxidant and free radical-scavenging properties, that distinguish it from other non-thiol ACE inhibitors. The metabolic conversion to disulfide forms and the recently discovered ability to trigger intracellular signaling cascades further underscore the complex and foundational role of the sulfhydryl group. A thorough understanding of these activities, supported by the robust experimental protocols detailed herein, is essential for the ongoing research and development of novel therapeutics targeting the renin-angiotensin system and related pathways.

References

- 1. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with this compound and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Substrate dependence of angiotensin I-converting enzyme inhibition: this compound displays a partial selectivity for inhibition of N-acetyl-seryl-aspartyl-lysyl-proline hydrolysis compared with that of angiotensin I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. idpublications.org [idpublications.org]

- 7. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant effects of angiotensin-converting enzyme (ACE) inhibitors: free radical and oxidant scavenging are sulfhydryl dependent, but lipid peroxidation is inhibited by both sulfhydryl- and nonsulfhydryl-containing ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant power of angiotensin-converting enzyme inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant and prooxidant properties of this compound and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. [2107.09724] Quantification of this compound using Ultra High Performance Liquid Chromatography [arxiv.org]

- 16. arxiv.org [arxiv.org]

- 17. phmethods.net [phmethods.net]

- 18. researchgate.net [researchgate.net]

- 19. journals.physiology.org [journals.physiology.org]

- 20. The binding of this compound to angiotensin I-converting enzyme triggers activation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigations into Captopril's Cardioprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary investigations into the cardioprotective effects of Captopril, an angiotensin-converting enzyme (ACE) inhibitor. It summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols, and visualizes the core signaling pathways implicated in this compound's mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound treatment in various experimental models of cardiac stress and disease.

Table 1: Effects of this compound on Cardiac Function and Remodeling in Animal Models

| Parameter | Animal Model | This compound Treatment | Outcome | Citation |

| Left Ventricular Ejection Fraction (LVEF) | Mouse model of Porphyromonas gingivalis LPS-induced cardiac dysfunction | 0.1 mg/mL in drinking water for 1 week | Increased from 59 ± 2.5% in the LPS group to 63 ± 1.1% in the this compound + LPS group. | [1] |

| Rat model of myocardial infarction (MI) | Not specified | Improved LVEF compared to untreated animals. | [2] | |

| Left Ventricular End-Diastolic Volume (LVEDV) | Rat model of MI | Not specified | Reduced LVEDV compared to placebo controls. | [2] |

| Left Ventricular End-Systolic Volume (LVESV) | Rat model of MI | Not specified | Reduced LVESV compared to placebo controls. | [2] |

| Heart Weight/Body Weight (HW/BW) Ratio | Rat model of MI | Not specified | Significantly reduced in rats with large MI compared to saline-treated rats. | [2] |

| Subdiaphragmatic aortic-banded rats | Not specified | No significant prevention of the increase in HW/BW ratio. | [2] | |

| Myocardial Infarct Size | Rat model of ischemia-reperfusion | 3 mg/kg IV 10 min before occlusion | Significantly reduced infarct size compared to control (30.50 ± 3.26% vs. 55.62 ± 4.00%). | [3] |

| Cardiac Fibrosis | Mouse model of Porphyromonas gingivalis LPS-induced cardiac dysfunction | 0.1 mg/mL in drinking water for 1 week | Suppressed the ~2.9-fold increase in cardiac fibrosis area seen in the LPS group. | [1] |

| Cardiomyocyte Apoptosis | Mouse model of Porphyromonas gingivalis LPS-induced cardiac dysfunction | 0.1 mg/mL in drinking water for 1 week | Suppressed the ~5.6-fold increase in apoptotic myocytes seen in the LPS group. | [1] |

Table 2: Effects of this compound on Hemodynamics and Arrhythmias in Animal Models

| Parameter | Animal Model | This compound Treatment | Outcome | Citation |

| Ventricular Fibrillation (VF) Incidence | Rat model of ischemia-reperfusion | 3 mg/kg IV 10 min before occlusion | Reduced the incidence of VF and mortality associated with irreversible VF. | [4] |

| Number of Ventricular Beats | Rat model of ischemia-reperfusion | 3 mg/kg IV 10 min before occlusion | Decreased the number of ventricular beats on reperfusion. | [4] |

| Coronary Flow | Isolated guinea pig hearts (Langendorff model) | Oral pretreatment (0.3 mg/kg twice daily for 10 days) + this compound-enriched reperfusion solution | Increased from 48.5 ± 6.7 to 65.2 ± 7.1 ml/min/g heart after reperfusion. | [5] |

| Left Ventricular Contractile Force Recovery | Isolated guinea pig hearts (Langendorff model) | Oral pretreatment (0.3 mg/kg twice daily for 10 days) + this compound-enriched reperfusion solution | Best recovery of contractile force (55.4% ± 3.8% of pre-ischemic values) compared to other groups. | [5] |

Table 3: Effects of this compound on Biochemical Markers

| Parameter | Model | This compound Treatment | Outcome | Citation |

| Creatine Kinase (CK) Leakage | Isolated guinea pig hearts (Langendorff model) | Oral pretreatment + this compound-enriched reperfusion solution | Significantly lower CK leakage compared to control. | [5] |

| Malondialdehyde (MDA) | Rabbit model of myocardial ischemia/reperfusion | Not specified | Reduced MDA levels, a marker of lipid peroxidation. | [6] |

| Serum Angiotensin II Levels | Mouse model of Porphyromonas gingivalis LPS-induced cardiac dysfunction | 0.1 mg/mL in drinking water for 1 week | Suppressed the increase in serum Angiotensin II levels. | [7] |

| Plasma Norepinephrine and Epinephrine | Rat model of large MI | Not specified | Significant decrease in plasma norepinephrine and epinephrine levels. | [2] |

| G-protein (Giα-2 and Giα-3) Levels | Spontaneously hypertensive rats (SHR) | 10 mg/kg IV | Restored the enhanced levels of Giα-2 and Giα-3 proteins by about 70-80% towards the levels in normotensive rats. | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's cardioprotective effects.

In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats

-

Objective: To assess the effect of this compound on myocardial infarct size and reperfusion-induced arrhythmias.

-